Product packaging for Lepenine(Cat. No.:CAS No. 111524-32-4)

Lepenine

Cat. No.: B1674739
CAS No.: 111524-32-4
M. Wt: 359.5 g/mol
InChI Key: DHFGSUNKOXDUNF-NSTUCDAISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lepenine is a C20-diterpenoid alkaloid, a class of structurally complex natural products found in plants of the genera Aconitum and Delphinium . This compound is part of a diverse family of over 300 known C20-diterpenoid alkaloids, which are characterized by a 20-carbon skeleton and significant structural variety . Diterpenoid alkaloids, in general, have a long history of use in traditional medicine and are known for their intriguing biological activities, making them attractive targets for scientific research and organic synthesis . The broad class of diterpenoid alkaloids has been reported to exhibit a range of pharmacological properties, including interactions with voltage-gated ion channels, which are of interest for neurological and cardiovascular research . C20-diterpenoid alkaloids, in particular, display the greatest structural diversity within the diterpenoid alkaloid family, with at least 16 distinct skeletal types identified, such as atisine, denudatine, and napelline . Research into these natural products often focuses on their potential as lead compounds for drug development and their complex biosynthetic pathways . This compound is provided as a high-purity chemical entity to support these advanced investigative efforts. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H33NO3 B1674739 Lepenine CAS No. 111524-32-4

Properties

CAS No.

111524-32-4

Molecular Formula

C22H33NO3

Molecular Weight

359.5 g/mol

IUPAC Name

(8R,9S,11R,13S,14S,15R,16S)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-2,11,14-triol

InChI

InChI=1S/C22H33NO3/c1-4-23-10-20(3)7-6-15(24)22-14(20)9-13(18(22)23)21-8-5-12(11(2)19(21)26)16(25)17(21)22/h12-19,24-26H,2,4-10H2,1,3H3/t12-,13+,14-,15?,16-,17+,18+,19+,20?,21?,22?/m0/s1

InChI Key

DHFGSUNKOXDUNF-NSTUCDAISA-N

SMILES

CCN1CC2(CCC(C34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)O)C

Isomeric SMILES

CCN1CC2(CC[C@@H](C34[C@H]2C[C@H]([C@H]31)C56[C@H]4[C@H]([C@@H](CC5)C(=C)[C@H]6O)O)O)C

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lepenine; 

Origin of Product

United States

Advanced Methodologies for Lepenine Isolation and Structural Investigation

Natural Occurrence and Isolation Methodologies

Lepenine is an alkaloid that has been isolated from the roots of Aconitum pseudohuiliense. hodoodo.commedkoo.com It has also been identified in Aconitum kusnezoffii and Aconitum sinomontanum. nih.govacs.orgacgpubs.orgidpublications.org Another source is the epigeal part of Aconitum kirinense. scispace.com The isolation of this compound typically involves extracting the chemical constituents from the plant material. For instance, an ethanol (B145695) extract of the lateral roots of Aconitum carmichaelii was suspended in water and then partitioned with various solvents, including petroleum ether, ethyl acetate, and n-butanol. mdpi.com Separation of the n-butanol fraction by column chromatography allowed for the isolation of compounds, including this compound. mdpi.com

Research findings indicate that different Aconitum species contain varying profiles of alkaloids. Studies on Radix Aconiti Kusnezoffii (RAK) have shown that this compound is among the alkaloids present, and its presence can change after processing methods like stoving. nih.govresearchgate.net

Advanced Spectroscopic Techniques in Elucidation

Extensive spectroscopic techniques are essential for establishing the structure of this compound and other related alkaloids. acgpubs.orgacgpubs.org Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are key methods employed for this purpose. acgpubs.orgacgpubs.orgcurrenta.de

Mass Spectrometry (MS) Applications in Structural Characterization

Mass spectrometry is a highly sensitive analytical technique that provides essential mass-related data for molecules, aiding significantly in structural elucidation, particularly when combined with techniques like NMR. currenta.derfi.ac.ukmdpi.com It allows for the precise determination of the molecular weight of the compound and provides information about its elemental composition. currenta.demdpi.com Tandem mass spectrometry (MS/MS) is particularly useful as it generates fragment ions, which provide valuable structural information about the precursor ion. currenta.derfi.ac.ukmdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for the analysis of polar and thermally labile compounds like alkaloids. nih.govcurrenta.de It typically produces protonated or deprotonated molecules, providing the molecular weight information. currenta.de ESI-MS has been used in the structural elucidation of this compound and other diterpenoid alkaloids from Aconitum species. acgpubs.orgresearchgate.net High-resolution ESI-MS can provide accurate mass measurements, allowing for the determination of the elemental formula of the compound. acgpubs.org HPLC-ESI-MS methods have been developed for the detection and analysis of alkaloids in Aconitum extracts. nih.govresearchgate.netphcog.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. idpublications.orgresearchgate.net While GC-MS is typically used for volatile or semi-volatile compounds, it has been applied in studies involving the analysis of chemical constituents, including alkaloids, from plant sources. idpublications.orgacgpubs.org GC-MS analysis can help in the identification of known compounds by comparing their mass spectra with spectral libraries. theanalyticalscientist.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique widely used for the analysis of non-volatile and polar compounds, making it highly suitable for the study of alkaloids like this compound. researchgate.netresearchgate.netnih.govacs.orgmdpi.com LC-MS allows for the separation of complex mixtures of compounds before they enter the mass spectrometer, providing both chromatographic retention time and mass spectral data. currenta.demdpi.com UPLC-ESI-MS methods, a type of LC-MS, have been developed for the identification and determination of Aconitum alkaloids, including this compound, in plant extracts. researchgate.netmdpi.com This technique is valuable for analyzing the chemical profiles of different Aconitum samples and observing changes in alkaloid content, for example, due to processing. nih.govresearchgate.net

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful elemental analysis technique capable of detecting and quantifying trace elements in various sample types. mdpi.com In the context of natural product chemistry, ICP-MS can be utilized to determine the elemental composition of isolated compounds, assess the purity of samples by identifying potential metal contaminants from reagents or plant sources, or analyze the mineral content of the plant material from which the compound was isolated. mfd.org.mkphcogres.comunito.it The technique involves introducing a sample into an inductively coupled plasma, which ionizes the constituent elements. mdpi.com These ions are then passed into a mass spectrometer, where they are separated and detected based on their mass-to-charge ratio. mdpi.com While the provided search results discuss the application of ICP-MS for elemental analysis of alkaloids and plant extracts in general, specific data on this compound analysis using ICP-MS were not found. mfd.org.mkphcogres.comunito.it

Chromatographic Separations for Compound Purification and Analysis

Chromatographic techniques are indispensable for the separation and purification of complex mixtures of natural products. mdpi.com Several advanced chromatographic methods are employed in the study of alkaloids, including this compound.

Ultra-Performance Liquid Chromatography (UPLC) is a highly efficient liquid chromatography technique that uses smaller particle size columns and higher mobile phase pressures compared to traditional HPLC. elecsafety.co.ukresearchgate.net This results in improved resolution, speed, and sensitivity, making it particularly suitable for the analysis of complex samples and the simultaneous determination of multiple compounds. researchgate.netnih.gov UPLC, often coupled with mass spectrometry (UPLC-MS or UPLC-ESI-MS), has been widely applied for the identification and determination of Aconitum alkaloids, including this compound. researchgate.netnih.govmdpi.com This hyphenated technique allows for both the separation of different alkaloids in an extract and their sensitive detection and structural characterization through mass analysis. researchgate.netmdpi.com Studies have utilized UPLC-ESI-MS for the fingerprint analysis and quantitative determination of various Aconitum alkaloids, demonstrating its effectiveness in analyzing complex matrices. researchgate.netnih.govmdpi.com

Two-Dimensional Chromatography (2D-Chromatography) involves coupling two different separation mechanisms to achieve significantly enhanced peak capacity and resolution, which is particularly advantageous for the analysis of highly complex mixtures that cannot be fully resolved by one-dimensional methods. mdpi.comresearchgate.net This technique can involve coupling two liquid chromatography dimensions (2D-LC) with different stationary phases and mobile phases to separate compounds based on orthogonal properties. mdpi.comresearchgate.net 2D-LC, often coupled with high-resolution mass spectrometry, is a powerful tool for the comprehensive characterization of components in complex systems such as herbal medicines containing diterpenoid alkaloids. mdpi.comjove.com While direct application to this compound was not specifically detailed in the search results, 2D-Chromatography has been successfully applied to the analysis of diterpenoid alkaloids in Aconitum species, demonstrating its potential for resolving complex alkaloid profiles. mdpi.comjove.com

Convergence Chromatography, also referred to as Supercritical Fluid Chromatography (SFC), is a chromatographic technique that primarily uses compressed carbon dioxide as the mobile phase, often mixed with a co-solvent. jespublication.comresearchgate.net This technique offers unique selectivity and is particularly effective for the separation of a wide range of compounds, including polar and non-polar natural products. labrulez.comsepscience.com Convergence Chromatography can be coupled with various detectors, including mass spectrometers, providing a versatile platform for analysis and purification. labrulez.com UltraPerformance Convergence Chromatography (UPC²) is a modern implementation of this technique that leverages sub-two-micron particle columns for high speed and efficiency. labrulez.comsepscience.com Convergence Chromatography has been applied to the analysis and purification of natural products, and its ability to handle a wide range of polarities makes it a valuable tool for the separation of complex alkaloid mixtures. jespublication.comresearchgate.netsepscience.com The orthogonal separation capabilities compared to reversed-phase LC are particularly useful for challenging separations. labrulez.com

Other Advanced Analytical Techniques for Complex Molecule Studies

Beyond chromatographic and spectroscopic methods, other techniques contribute to the comprehensive study of complex molecules like this compound.

Electroanalytical Chemistry encompasses a range of techniques that measure the electrical properties of a solution containing an analyte to gain information about its concentration, identity, and chemical behavior. doi.orgnih.gov These techniques, such as voltammetry and amperometry, can be used to study the redox properties of electroactive compounds. acs.orgmdpi.com Alkaloids can exhibit electrochemical activity due to the presence of nitrogen atoms and other functional groups, making them amenable to electroanalytical studies. acs.orgbohrium.com Electroanalytical methods can be employed for the detection and quantification of alkaloids and to investigate their reaction mechanisms, including oxidation and reduction pathways. mdpi.combohrium.comchemrxiv.org Modified electrodes incorporating nanomaterials have been developed to enhance the sensitivity and selectivity of electrochemical sensors for alkaloid detection in various matrices. bohrium.com While electroanalytical chemistry is a relevant field for alkaloid analysis, specific research findings regarding the electroanalytical study of this compound were not found in the provided search results. researchgate.netacs.orgmdpi.com

Surface Analytical Techniques (e.g., X-ray Photoelectron Spectroscopy, Secondary Ion Mass Spectrometry)

Surface analytical techniques like XPS and SIMS provide valuable information about the elemental composition, chemical states, and molecular structure of the outermost layers of a sample. While techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray diffraction are commonly cited for the structural elucidation of natural products like this compound acs.orgd-nb.infoacgpubs.orgnih.gov, XPS and SIMS offer complementary insights, particularly regarding surface-level characteristics.

X-ray Photoelectron Spectroscopy (XPS)

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. micro.org.au It is a surface-sensitive technique, typically analyzing the top 10 nanometers of a solid sample. micro.org.au

In the context of natural product isolation and structural investigation, XPS could potentially be used for:

Elemental Analysis: Determining the elemental composition of isolated this compound samples, confirming the presence of expected elements like carbon, hydrogen, nitrogen, and oxygen, and identifying potential impurities. micro.org.aumdpi.com

Chemical State Analysis: Providing information about the chemical environment and oxidation states of atoms within the this compound molecule. This could help in understanding the bonding and functional groups present on the surface of the sample. micro.org.aumdpi.comcapes.gov.br

Purity Assessment: Assessing the surface purity of isolated this compound by detecting and quantifying surface contaminants. micro.org.au

While specific data tables showing XPS analysis of this compound were not found, the technique is routinely applied to characterize the surface chemistry of various organic and inorganic materials. For instance, XPS has been used to analyze the chemical states of elements in catalysts and thin films, demonstrating its capability in determining oxidation states and atomic environments. mdpi.comcapes.gov.brmines.edu

Secondary Ion Mass Spectrometry (SIMS)

SIMS is a highly sensitive surface analytical technique that provides detailed chemical composition analysis, including isotopic information, from the uppermost layers of a sample. rfi.ac.ukhidenanalytical.com It works by bombarding the sample surface with a primary ion beam, which causes the emission of secondary ions that are then analyzed by a mass spectrometer. carleton.edufu-berlin.de Both elemental and molecular information can be obtained depending on the SIMS mode used (static or dynamic). hidenanalytical.comcarleton.edu

Potential applications of SIMS in this compound research could include:

Molecular Fingerprinting: Static SIMS can provide molecular fragments characteristic of the compound's structure, aiding in identification and structural confirmation, especially for surface-adsorbed molecules. carleton.edufu-berlin.de

Distribution Mapping: SIMS imaging can reveal the spatial distribution of this compound or related compounds on a surface, which could be relevant in studies of its localization in plant tissues during isolation or its behavior in formulations. rfi.ac.ukhidenanalytical.com

Trace Analysis: Due to its high sensitivity, SIMS can detect low concentrations of this compound or impurities on surfaces. hidenanalytical.comcarleton.edu

Although direct examples of SIMS applied to this compound were not found, SIMS is widely used for the surface analysis of organic materials and polymers, providing information about molecular species present on surfaces. hidenanalytical.comcarleton.edufu-berlin.denih.gov Studies on protein films, for example, have utilized Time-of-Flight SIMS (ToF-SIMS) to analyze molecular distributions on surfaces. nih.gov

Synthetic Chemistry of Lepenine

Total Synthesis Strategies and Accomplishments

The intricate, hexacyclic architecture of lepenine, a denudatine-type diterpenoid alkaloid, has presented a formidable challenge to synthetic chemists. The successful construction of its complex framework, which includes a tetradecahydrophenanthrene (B1634074) system, a nitrogen-containing polycycle, and a bicyclo[2.2.2] cage, requires precise control over stereochemistry and the strategic implementation of powerful bond-forming reactions. researchgate.netpitt.edu The first and only asymmetric total synthesis of (-)-lepenine was accomplished in 2014 by the research group of Tohru Fukuyama, a landmark achievement in the synthesis of this class of natural products. researchgate.netnih.govacs.org

Early Approaches and Challenges in Polycyclic System Construction

Prior to the successful total synthesis of this compound, the construction of the denudatine alkaloid skeleton was a significant synthetic hurdle. pitt.edu The dense array of stereocenters and the highly bridged, caged structure demand a sophisticated synthetic plan. General challenges in constructing such polycyclic systems often involve the execution of complex cycloaddition reactions. For instance, intramolecular Diels-Alder reactions intended to form five- or six-membered ring lactones frequently face challenges and may fail to proceed as desired. organic-chemistry.orgresearchgate.net The successful synthesis of (-)-lepenine had to overcome these inherent difficulties by designing substrates and reaction conditions that favored the desired complex cyclizations. organic-chemistry.org

The Fukuyama Group's Pioneering Asymmetric Total Synthesis

In 2014, the laboratory of Tohru Fukuyama at Nagoya University reported the first asymmetric total synthesis of (-)-lepenine. researchgate.netnih.govorganic-chemistry.org This seminal work provided the first synthetic route to a denudatine-type alkaloid and showcased an elegant strategy for assembling the molecule's unique hexacyclic system. acs.org The synthesis is noted for its effective use of key intramolecular reactions to build the core structure and for transferring chirality from a simple, commercially available starting material. acs.org

The Fukuyama synthesis was guided by a retrosynthetic analysis that identified several key strategic bond disconnections. researchgate.net The central feature of this strategy was a plan to assemble two of the six rings in a single step via a late-stage intramolecular Mannich reaction. organic-chemistry.orgresearchgate.net This key disconnection simplified the complex nitrogen-containing core into a more accessible ketoaldehyde precursor. Further retrosynthetic simplification involved disconnecting a seven-membered lactone ring via a tethered intramolecular Diels-Alder reaction, breaking down the tetracyclic intermediate into a linear triene precursor. organic-chemistry.orgresearchgate.net The synthesis began with an ether prepared through a Mitsunobu coupling of guaiacol and L-lactic acid methyl ester, which established the initial stereocenter for the entire synthesis. organic-chemistry.orgresearchgate.net

The successful execution of the retrosynthetic plan relied on the implementation of several powerful and precisely controlled reaction methodologies. nih.govacs.orgunigoa.ac.in The construction of the complex core was achieved through a sequence that featured two critical intramolecular cyclization reactions. researchgate.net

A crucial step in the synthesis was the construction of a key tetracyclic intermediate via a tethered intramolecular Diels-Alder reaction. nih.govunigoa.ac.in A triene precursor was synthesized and, upon heating in the presence of a silver catalyst, underwent a smooth cycloaddition. unigoa.ac.in Notably, while many intramolecular Diels-Alder reactions that form smaller rings can be problematic, the designed reaction to form a seven-membered ring lactone proceeded efficiently. organic-chemistry.orgresearchgate.net This reaction successfully established a significant portion of the carbocyclic framework of this compound. unigoa.ac.in

Interactive Data Table: Key Tethered Intramolecular Diels-Alder Reaction
PrecursorReagents and ConditionsProductYield
Triene 7AgOTf (5 mol %), toluene (20 mM), reflux, 1 hLactone 863%

The cornerstone of the Fukuyama synthesis was the intramolecular Mannich reaction, which brilliantly formed the essential nitrogen-containing polycyclic system. nih.govacs.orgunigoa.ac.in A ketoaldehyde precursor was prepared through a series of steps including reductive amination to introduce the ethylamine side chain. unigoa.ac.in Upon removal of an Alloc protecting group from the nitrogen atom, the liberated secondary amine spontaneously cyclized with the two aldehyde functionalities. unigoa.ac.in This cascade reaction proceeded through an iminium salt intermediate, leading to the formation of two new rings and the dense, bridged core of the target molecule in a single, efficient step. organic-chemistry.orgresearchgate.net

Interactive Data Table: Key Intramolecular Mannich Reaction
PrecursorReagents and ConditionsProduct
Ketoaldehyde 13Acetic acid, Pd catalystPolycycle 14
Key Reaction Methodologies
Oxidative Dearomatization/Diels-Alder Cycloaddition

A pivotal sequence in the asymmetric total synthesis of (-)-Lepenine involves an oxidative dearomatization of a phenolic intermediate, followed by a Diels-Alder cycloaddition to construct the bicyclo[2.2.2]octane core of the molecule. nih.gov This strategy effectively transforms a planar aromatic system into a complex three-dimensional structure with high stereocontrol.

In the synthesis reported by Fukuyama and colleagues, a phenol intermediate was first treated with methanolic hydrogen chloride to form the ammonium salt, which temporarily protected the tertiary amine. unigoa.ac.in Subsequent oxidation with iodobenzene diacetate (PhI(OAc)₂) in methanol furnished the corresponding ortho-quinone monoketal. unigoa.ac.in This reactive intermediate was not isolated but was directly subjected to a Diels-Alder reaction with ethylene (B1197577). Upon heating under high pressure (70 bar), the cycloaddition proceeded smoothly and with complete stereoselectivity to yield the desired bicyclo[2.2.2]octane system. unigoa.ac.in This reaction establishes a key part of the carbocyclic core of this compound.

Table 1: Key Transformations in the Oxidative Dearomatization/Diels-Alder Sequence

Step Reagents and Conditions Product Yield
1. Amine Protection & Oxidation a) AcCl, MeOH, rtb) PhI(OAc)₂, 0°C ortho-Quinone monoketal intermediate 88%
Ga(III)-Catalyzed Cycloisomerization

While not yet reported in a completed total synthesis of this compound itself, Gallium(III)-catalyzed cycloisomerization has emerged as a powerful strategy for constructing the core structures of related diterpenoid alkaloid families, such as the hetidines and hetisines. nih.gov This methodology is particularly effective for creating complex polycyclic systems from linear precursors. The reaction typically involves the cycloisomerization of alkynyl indenes to form benzannulated cycloheptadiene systems, which are versatile intermediates for further elaboration. nih.gov

For instance, studies have shown that GaCl₃ can effectively catalyze the cycloisomerization of indenyl alkynes to forge the 6-7-6 tricyclic core common to many diterpenoids. nih.gov This transformation sets the stage for subsequent reactions to build the remaining caged framework. nih.gov Given the structural relationship between various diterpenoid alkaloid families, the Ga(III)-catalyzed cycloisomerization represents a potential and strategic approach that could be adapted for the synthesis of the this compound framework.

Michael/Aldol (B89426) Sequence

In the context of this compound synthesis, a sequence analogous to a Michael/Aldol reaction is employed to construct two of the six rings in a single, efficient step. Specifically, the first total synthesis of (-)-Lepenine utilized a key intramolecular Mannich reaction, which is mechanistically related to aldol and Michael additions. nih.gov

This critical transformation was achieved by treating a ketoaldehyde precursor with a palladium catalyst and acetic acid. unigoa.ac.in This step served to deprotect an Alloc-protected secondary amine, which then participated in a cascade reaction. The sequence involves the formation of an iminium ion, followed by an intramolecular addition of an enol or enolate, effectively closing two rings and forming a dense, polycyclic system containing the core nitrogen atom. unigoa.ac.in This elegant step rapidly builds molecular complexity and establishes several stereocenters within the this compound core.

Enantioselective Synthesis Methods

The synthesis of this compound in its naturally occurring enantiomeric form, (-)-Lepenine, requires a robust strategy for controlling stereochemistry. The first asymmetric total synthesis accomplished this through a chirality transfer approach, where the initial stereochemistry was sourced from a readily available chiral molecule. nih.gov

The synthesis commenced with a Mitsunobu coupling between guaiacol and L-lactic acid methyl ester. unigoa.ac.in The stereocenter from the lactate was then strategically transferred to the carbon backbone of the molecule via a Claisen rearrangement. This installed the initial stereochemical information that guided the stereochemical outcome of subsequent reactions. The resulting tetracyclic intermediate could be brought to high enantiomeric excess through recrystallization, ensuring the high optical purity of the final natural product. unigoa.ac.in

Catalytic Enantioselective Diels-Alder Cycloaddition

While the landmark total synthesis of (-)-Lepenine utilized a substrate-controlled Diels-Alder reaction to achieve stereoselectivity, the field of catalytic enantioselective Diels-Alder reactions offers a powerful alternative for constructing chiral six-membered rings. mdpi.com This approach uses a chiral catalyst to control the stereochemical outcome of the cycloaddition, often providing high levels of enantioselectivity. princeton.edu

Organocatalysis and chiral Lewis acid catalysis are two prominent methods in this area. princeton.eduresearchgate.net For example, chiral amines can activate α,β-unsaturated aldehydes or ketones towards cycloaddition by forming chiral iminium ions, directing the diene to attack a specific face. princeton.edu Although a catalytic enantioselective Diels-Alder reaction has not been a key feature of the reported this compound syntheses, it remains a highly valuable and atom-economical strategy for the asymmetric synthesis of complex polycyclic natural products, including other alkaloids. researchgate.netthieme-connect.com

Intermediate Derivatization and Stereocenter Installation

Throughout the synthesis of this compound, intermediates are strategically derivatized to facilitate subsequent transformations and to install the numerous stereocenters of the target molecule. After the core framework is assembled, a series of carefully planned steps are executed to introduce the correct functional groups and stereochemistry.

For example, following the construction of the bicyclo[2.2.2]octane core, the extraneous methoxy groups are removed reductively. unigoa.ac.in The final stereogenic center in the Fukuyama synthesis was installed via a hydroboration of an alkene. unigoa.ac.in This reaction proceeded with high stereoselectivity, controlled by the existing steric environment of the complex polycyclic intermediate. Further derivatization steps included methylenation followed by a Luche reduction to complete the synthesis of (-)-Lepenine. unigoa.ac.in Each derivatization step is critical for methodically building towards the final, highly complex structure.

Unified Synthetic Strategies for Diterpenoid Alkaloid Families

The structural relationship between different classes of diterpenoid alkaloids, such as the denudatine-type (e.g., this compound), atisine-type, and aconitine-type, has inspired the development of unified synthetic strategies. pitt.edu These approaches aim to access multiple alkaloid families from a common intermediate or a shared synthetic pathway, representing a highly efficient approach to this diverse group of natural products. nih.gov

This compound belongs to the denudatine family of alkaloids, which are considered biosynthetic precursors to the more complex aconitine-type alkaloids. pitt.edu This biological relationship provides a blueprint for chemical synthesis. Synthetic strategies have been developed that leverage a versatile late-stage intermediate that can be diverged to synthesize members of different alkaloid classes. For example, an advanced intermediate en route to (-)-Lepenine has been envisioned as a branching point for the synthesis of C19 alkaloids like (-)-cardiopetaline. This highlights the utility of a unified strategy in accessing the rich structural diversity of the diterpenoid alkaloids from a common synthetic trunk.

Synthetic Studies Towards Ring Systems and Fragments

The construction of the complex polycyclic architecture of diterpenoid alkaloids like this compound has inspired the development and application of various synthetic methodologies. While the total synthesis of this compound has been accomplished via a distinct route, several other powerful cyclization strategies are prominent in the synthesis of related diterpenoid alkaloid ring systems. thieme-connect.comorganic-chemistry.orgresearchgate.net These methods are crucial for the construction of the characteristic bridged and fused ring systems that define this class of molecules.

Ruthenium-mediated enyne cycloisomerization is a powerful, atom-economical method for the construction of cyclic and bicyclic systems. nih.govrsc.org This transformation has found broad application in natural product synthesis. rsc.orgresearchgate.net The reaction involves the catalytic conversion of a linear enyne substrate into a cyclic diene isomer. nih.gov This methodology is particularly effective for creating complex ring systems in a single step. thieme-connect.com While various transition metals can catalyze enyne cycloisomerizations, ruthenium catalysts have shown unique reactivity and selectivity, making them valuable tools in the synthesis of intricate molecular architectures similar to those found in diterpenoid alkaloids. thieme-connect.comnih.gov

Reductive coupling reactions, which form a carbon-carbon bond between two carbonyl-containing compounds or other species with C=X double bonds, are a fundamental tool in organic synthesis. researchgate.netuni-hannover.de These reactions can be used to construct complex molecular frameworks and have been applied in the synthesis of natural products. acs.orgresearchgate.net The process generally involves a single-electron transfer from a reducing agent to form a radical anion, which then initiates the coupling. uni-hannover.de The strategic application of reductive couplings can enable the formation of key bonds within polycyclic systems, such as those that constitute the core of this compound and related alkaloids. thieme-connect.com

Transannular reactions are intramolecular processes that occur across a ring, often in macrocyclic precursors. These reactions can be highly selective and efficient for constructing complex polycyclic systems. nih.gov In the synthesis of diterpenoid alkaloids, a transannular aziridination has been utilized as a key strategy. thieme-connect.comnih.gov This reaction involves the formation of an aziridine ring across a larger ring system, which can then be further manipulated. For instance, the resulting aziridine can be opened to install other functional groups and to complete the formation of intricate bridged-ring systems, such as the 2-azabicyclo[3.3.1]nonane moiety found in many alkaloids. nih.gov

Biosynthetic Pathways and Precursor Studies of Lepenine

Proposed Biosynthetic Origins within Aconitum Species

Lepenine is found in various Aconitum species, including Aconitum kusnezoffii and Aconitum leucostomum. unigoa.ac.inacs.org The biosynthesis of diterpene alkaloids in Aconitum plants generally proceeds through the terpenoid biosynthesis pathway, specifically the methylerythritol phosphate (B84403) (MEP) pathway, which produces isopentenyl pyrophosphate (IPP). wikipedia.orgmdpi.com These precursors are then utilized to form the core diterpene skeletons.

The diterpenoid alkaloids from Aconitum and Delphinium genera are classified as norditerpenoid alkaloids, further subdivided based on the presence or absence of the C18 carbon. wikipedia.org this compound belongs to the denudatine family of diterpenoid alkaloids, which are C20-diterpenoid alkaloids. unigoa.ac.inthieme-connect.com The denudatine framework, characteristic of this compound, features a hexacyclic system comprising a tetradecahydrophenanthrene (B1634074) core, a polycyclic system containing a nitrogen atom, and a bicyclo[2.2.2] skeleton. unigoa.ac.inpitt.edu

The biosynthesis of diterpenoid alkaloids in Aconitum can be broadly divided into stages: diterpene precursor formation, diterpenoid alkaloid skeleton formation, and subsequent modifications of the skeleton. frontiersin.org While the complete biosynthetic pathway of many aconitine-type diterpene alkaloids remains largely unknown, precursors are derived from IPP. mdpi.com

Role of Hetidine Scaffolds as Biosynthetic Intermediates

The hetidine skeleton is recognized as a type of C20-diterpenoid alkaloid. thieme-connect.com From a biogenetic perspective, the hetidine scaffold can theoretically generate a hetisine (B12785939) core through the formation of a C6-N bond. sci-hub.se Conversely, breaking the C6-N bond of the hetisine scaffold could lead to a hetidine core. sci-hub.se Research into the synthesis of diterpenoid alkaloids has explored the conversion of the C20 hetidine core to the atisine (B3415921) framework. researchgate.net An advanced intermediate utilized in the synthesis of (-)-lepenine, a C20 natural product, has also been shown to be usable in the synthesis of the C19 alkaloid (-)-cardiopetaline, suggesting potential biosynthetic relationships or shared intermediates between different classes of diterpenoid alkaloids. researchgate.netresearchgate.net

Enzyme-Catalyzed Cyclization and Rearrangement Pathways

Enzyme-catalyzed reactions play crucial roles in the biosynthesis of complex natural products like this compound, facilitating the conversion of acyclic precursors into complex cyclic scaffolds through efficient routes. nih.gov The biosynthesis of diterpene alkaloids involves enzyme-catalyzed cyclization of geranyl-geranyl pyrophosphate to form ent-copalyl pyrophosphate. thieme-connect.comthieme-connect.com This is followed by a series of transformations, including a critical Wagner-Meerwein rearrangement, which yields the ent-kaurane and ent-atisane diterpene skeletons. thieme-connect.comthieme-connect.com These skeletons then undergo amination, leading to the formation of key branching points like the veatchines and atisines, which can interconvert through a bezmialem.edu.trresearchgate.net-sigmatropic rearrangement. thieme-connect.com

While specific enzymatic steps directly leading to this compound's unique hexacyclic structure are not fully elucidated in the provided search results, studies on related diterpenoid alkaloids highlight the involvement of enzymes such as terpene synthases, cytochromes P450, and reductases in the biosynthetic pathways within Aconitum and Delphinium. biorxiv.org These enzymes are involved in the formation of the diterpene skeleton and subsequent modifications. frontiersin.orgbiorxiv.org

Biomimetic Synthesis Approaches Informed by Biosynthesis

Biomimetic synthesis aims to replicate natural biosynthetic pathways in a laboratory setting. The structural complexity of diterpenoid alkaloids like this compound makes their total chemical synthesis challenging. biorxiv.org However, the understanding of proposed biosynthetic transformations, such as cyclization and rearrangement reactions, has inspired synthetic strategies. nih.gov

The first total synthesis of (-)-Lepenine was reported by Fukuyama and co-workers in 2014. unigoa.ac.inpitt.edunih.govresearchgate.net Their strategy involved constructing the complex hexacyclic system through a series of key reactions, some of which are reminiscent of potential biosynthetic steps. unigoa.ac.innih.gov This synthesis featured a tethered intramolecular Diels-Alder reaction, an intramolecular Mannich reaction, and a Diels-Alder reaction between an ortho-quinone monoketal and ethylene (B1197577), resulting in the stereoselective construction of the unique hexacyclic system. unigoa.ac.innih.govresearchgate.net The approach focused on expanding from a tetralone scaffold and involved transformations such as Grignard addition, hydrogenation, and aldol (B89426) reactions to build the framework. thieme-connect.com

Another aspect of biomimetic synthesis in this area involves the construction of the hetidine framework, a potential intermediate or related scaffold in the biosynthesis of C20-diterpenoid alkaloids. researchgate.net Approaches to synthesizing the hetidine core have utilized reactions such as Ga(III)-catalyzed cycloisomerization. researchgate.net These synthetic efforts, while not direct enzymatic processes, are informed by the structural motifs and proposed transformations observed in the natural biosynthetic pathways.

Structure Activity Relationship Sar Studies and Derivative Design

Methodologies for SAR Determination

Determining the SAR of complex natural products like Lepenine involves a combination of experimental and computational approaches. Experimental methods typically focus on synthesizing structural analogs and evaluating their biological activities, while computational methods provide insights into molecular interactions and can aid in the design process.

Synthesis of this compound Analogs and Derivatives

The synthesis of this compound and its analogs is a significant undertaking due to its complex polycyclic structure, featuring a hexacyclic system comprising a tetradecahydrophenanthrene (B1634074) core, a nitrogen-containing polycyclic system, and a bicyclo[2.2.2] cage mdpi.com. The first asymmetric total synthesis of (-)-Lepenine has been accomplished, employing key transformations such as a tethered intramolecular Diels-Alder reaction, an intramolecular Mannich reaction, and a Diels-Alder reaction between an ortho-quinone monoketal and ethylene (B1197577) to stereoselectively construct the unique hexacyclic system researchgate.net. Other synthetic efforts towards (-)-Lepenine have also been reported, highlighting different strategies to assemble its challenging framework unigoa.ac.inmdpi.comthieme-connect.comoup.comacs.orgacs.orgnagoya-u.ac.jpacs.orgsci-hub.se.

These synthetic methodologies provide the foundation for generating this compound analogs and derivatives. By systematically modifying specific parts of the this compound structure, researchers can investigate how these changes impact biological activity. For instance, this compound differs from Denudatine by the presence of a hydroxyl group unigoa.ac.in. The synthesis of denudatine-type diterpenoid alkaloids, to which this compound belongs, allows for late-stage modifications of functional groups on the bicyclo[2.2.2] structural element, facilitating access to various derivatives thieme-connect.com. Ongoing synthetic efforts also explore routes to related naphthalene (B1677914) derivatives digitellinc.com. A unifying synthesis approach to different types of diterpenoid alkaloids, including the C₂₀-denudatine types, further expands the possibilities for preparing unnatural analogues with targeted structural variations thieme-connect.comresearchgate.net.

Experimental SAR studies often involve synthesizing a series of derivatives with planned modifications and then testing their activity in relevant biological assays. For example, a study on the spasmolytic activity of diterpenoid alkaloids, including this compound, analyzed the SAR based on the structures of various alkaloids and their synthetic derivatives researchgate.net. This research indicated that modifications such as acetylation or methylation of specific hydroxyl groups (e.g., the 8,9-diol group in related alkaloids) could significantly alter activity researchgate.net. While specific detailed research findings on this compound derivatives' SAR are found within the literature, the general approach involves correlating structural changes introduced during synthesis with observed biological effects.

Computational Methods in SAR Analysis (e.g., Computer-Aided Design)

Computational methods play a vital role in complementing experimental SAR studies and guiding the design of this compound derivatives. In silico molecular modeling techniques can provide valuable insights into how this compound and its potential analogs might interact with biological targets.

Methods such as molecular docking can predict the binding affinity and orientation of compounds within the binding site of a target protein nih.gov. This helps researchers understand which structural features are important for binding and where modifications might be tolerated or beneficial. Pharmacophore modeling can identify the essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to interact with a specific target nih.gov.

Computer-aided design (CAD) approaches can leverage these computational tools to rationally design new this compound analogs with desired properties before embarking on their synthesis. By predicting the potential activity and pharmacokinetic properties (in silico ADME prediction) of virtual compounds, computational methods can help prioritize which derivatives are most promising for synthesis and testing, potentially saving time and resources nih.govtmrjournals.com. For instance, studies on Aconitum species, a source of this compound, have utilized databases like PubChem and tools like SwissADME for drug prediction and screening based on rules like Lipinski's rule of 5, which assesses oral absorption potential based on molecular properties tmrjournals.com. Computational studies are also used to understand reaction mechanisms in the synthesis of complex molecules, which can indirectly inform derivative design by revealing feasible synthetic routes to modified structures acs.orgresearchgate.netnih.gov.

While detailed computational SAR data specifically for this compound might be dispersed across various studies focusing on its biological activities or synthesis, the general methodologies of molecular docking, pharmacophore modeling, and in silico property prediction are applicable and widely used in the SAR analysis and lead optimization of complex natural products and their derivatives nih.gov.

Data Table: Selected Diterpenoid Alkaloids and Related Compounds

Compound NamePubChem CIDMolecular Formula
This compound194909C₂₂H₃₃NO₃
Denudatine24721564C₂₀H₃₁NO₂
Aconitine (B1665448)245005C₃₄H₄₇NO₁₁
Cochlearenine
N-ethyl-1α-hydroxy-17-veratroyldictyzine
Paniculamine

Computational and Theoretical Chemistry Studies on Lepenine

Molecular Modeling and Simulation of Lepenine Structures and Reactivity

Molecular modeling and simulation techniques are valuable tools for exploring the conformational preferences and reactivity of complex polycyclic systems such as this compound. These methods can help to predict stable conformers and understand how structural features influence reactivity.

While direct computational studies specifically focused on the molecular modeling and simulation of this compound's structure and reactivity are not extensively detailed in the provided search results, the broader application of these techniques to similar complex natural products and related chemical transformations is evident. For instance, molecular modeling by molecular mechanics (MM2) calculations has been used to predict conformational preferences of cyclic N-nitrosamines, comparing the results with NMR data to aid in configurational predictions. researchgate.net This highlights the utility of molecular mechanics in understanding the three-dimensional arrangement of atoms and its correlation with spectroscopic data for complex nitrogen-containing ring systems, relevant to the structural features found in this compound.

Furthermore, computational studies, including molecular dynamics (MD) simulations, are widely employed to investigate the dynamics and interactions of biological molecules. frontiersin.orgnih.govmdpi.com Although not directly applied to this compound in the provided snippets, these methods could be used to simulate this compound's behavior in different environments, its flexibility, and potential interactions with biological targets. Molecular dynamics simulations can provide insights into the persistence of interactions and the structural basis of ligand binding. nih.gov

The stereochemical determination of other complex natural products, such as the leupyrrins, has involved a combination of high-field NMR studies and molecular modeling, demonstrating the integrated approach used to establish relative and absolute configurations of intricate molecules. nih.gov This suggests that molecular modeling would be a crucial component in confirming or refining the stereochemistry of synthetically derived this compound or its intermediates.

Theoretical Investigations of Reaction Mechanisms in Synthesis

Theoretical investigations are instrumental in understanding the step-by-step processes and energy profiles of chemical reactions involved in the synthesis of complex molecules like this compound. These studies can help to rationalize observed selectivities and predict outcomes for proposed synthetic routes.

The total synthesis of (-)-lepenine involves several key reactions, including intramolecular Diels-Alder reactions, intramolecular Mannich reactions, and Diels-Alder reactions between ortho-quinone monoketals and ethylene (B1197577). researchgate.netrug.nlnih.gov Theoretical calculations can provide detailed insights into the transition states and intermediates of these complex cyclization and addition reactions, explaining the observed stereoselectivity and efficiency.

While specific theoretical studies on the reaction mechanisms in this compound synthesis are not explicitly detailed, the broader field of computational chemistry includes the simulation of chemical reactivity with a focus on catalysis and reaction mechanisms. manchester.ac.uk For example, research has established reaction mechanisms for key steps in other complex chemical processes, such as dimerization reactions. ifpenergiesnouvelles.com Applying similar theoretical approaches to the crucial bond-forming steps in this compound synthesis, such as the intramolecular Mannich condensation that assembles two of the hexacyclic rings, could provide a deeper understanding of the factors governing these transformations. researchgate.net

Computational studies have also been highlighted as important in resolving structural uncertainties and impacting the mechanistic aspects of reactions, as seen in studies on the solvolysis and ionization of norbornyl substrates. rug.nl This underscores the potential for theoretical chemistry to clarify ambiguous mechanistic details in the synthesis of complex polycycles like this compound.

Predicting Molecular Interactions and Biological Activities via Computational Approaches

Computational approaches, such as molecular docking and molecular dynamics simulations, are increasingly used to predict how small molecules like this compound might interact with biological targets and to infer potential biological activities. frontiersin.orgresearchgate.netnih.gov

This compound is a diterpene alkaloid, and some representatives of this class have shown anti-inflammatory and cytotoxic activities. researchgate.netmdpi.com Although the specific biological activities of this compound are not detailed in the provided results, computational methods can be employed to screen for potential interactions with relevant biological macromolecules, such as enzymes or receptors.

Molecular docking studies can predict the binding affinity and preferred binding orientation of a ligand (like this compound) within the active site of a target protein. frontiersin.orgresearchgate.netwaocp.org This can help to identify potential protein targets and provide insights into the molecular basis of any observed biological effects. For example, molecular docking analysis has been used to study the interaction of pinostrobin, a natural flavonoid, with anti-apoptotic proteins Bcl-2 and Bcl-XL, revealing significant interactions and docking energy scores. waocp.org

Molecular dynamics simulations can further explore the stability of these interactions over time and account for the flexibility of both the ligand and the target protein. frontiersin.orgnih.govmdpi.com These simulations can quantify the persistence of interactions and provide a more dynamic picture of the binding event. nih.gov

The use of computational methods for predicting protein-ligand binding sites is a significant area of research in bioinformatics and computer-aided drug discovery. nih.gov These methods are crucial for identifying potential drug candidates by predicting their binding affinity to target proteins. frontiersin.org Applying these computational strategies to this compound could help to predict its potential biological targets and provide a theoretical basis for investigating its pharmacological properties.

Future Research Directions in Lepenine Chemistry

Development of Novel Synthetic Routes and Methodologies

The total synthesis of (-)-Lepenine was first achieved in 2014, representing a significant milestone due to the compound's challenging architecture. wikipedia.orgfishersci.comnih.govwikipedia.orgwikipedia.orgbmrb.ioontosight.ai This initial synthesis employed key strategies such as a tethered intramolecular Diels-Alder reaction, an intramolecular Mannich reaction, and a Diels-Alder reaction involving an ortho-quinone monoketal and ethylene (B1197577), along with chirality transfer from L-lactic acid methyl ester. fishersci.comnih.govwikipedia.org

Advanced Understanding of Biosynthetic Mechanisms

Lepenine belongs to the denudatine family, which are considered chemical and biosynthetic precursors to the highly potent aconitine-type alkaloids. wikipedia.orgfishersci.com Diterpenoid alkaloids are generally derived from a terpene skeleton, suggesting a biosynthetic pathway involving the cyclization of geranyl-geranyl pyrophosphate followed by amination and further structural modifications. thegoodscentscompany.comwikidata.org

While the general outline of diterpenoid alkaloid biosynthesis is known, the specific enzymatic machinery, genetic regulation, and detailed reaction mechanisms involved in the formation of the unique this compound structure remain largely unexplored. Future research should aim to identify the specific enzymes responsible for key cyclization, oxidation, and amination steps in this compound biosynthesis. wikidata.org Investigating the genes encoding these enzymes and understanding their regulation could potentially enable engineered biosynthesis for the sustainable production of this compound and its precursors or analogs. Comparative studies with the biosynthetic pathways of other denudatine and aconitine (B1665448) alkaloids would provide valuable insights into the evolutionary development of these complex structures.

Elucidating Undiscovered Molecular and Cellular Interactions

Aconitine-type alkaloids, structurally related to this compound, are known inhibitors of voltage-dependent sodium ion channels. wikipedia.orgfishersci.com Some Aconitum alkaloids also exhibit anti-inflammatory properties. nih.govbmrb.io Research has indicated that this compound from Aconitum sinomontanum can cause significant feeding stimulation in Mythimna separata, suggesting interactions with insect chemosensory or digestive systems. mdpi.com

Despite these initial findings, the full spectrum of this compound's molecular and cellular interactions is likely much broader and remains largely undiscovered. Future research should focus on systematically identifying the specific protein targets, receptors, or enzymes that interact with this compound in various biological systems. This could involve high-throughput screening assays, affinity chromatography, and advanced proteomic techniques. nih.gov Molecular docking and simulation studies, similar to those applied to other Aconitum constituents for investigating antiviral interactions, could provide theoretical insights into potential binding sites and mechanisms of action. plantaedb.com Understanding these interactions at a detailed molecular level is crucial for assessing this compound's potential as a pharmacological agent or a biological probe and for understanding its role in the producing plant.

Expanding SAR Studies for Mechanistic Insights

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity and mechanism of action. While SAR studies have been conducted for some diterpenoid alkaloids, they often face limitations due to the difficulty in obtaining sufficient quantities of diverse structural analogs from natural sources. wikipedia.org

Q & A

Q. What are the key considerations for designing an efficient synthetic route to Lepenine?

this compound’s complex polycyclic structure requires careful planning of stereochemical control and functional group compatibility. A validated approach involves:

  • Retrosynthetic analysis to identify critical intermediates (e.g., denudatine alkaloid precursors) .
  • Stepwise optimization of reaction conditions (e.g., temperature, solvent, catalyst) to maximize yields. For example, Nishiyama et al. achieved 93% yield via a TBAF-mediated deprotection step in THF at 65°C .
  • Purification protocols , such as silica gel chromatography or HPLC, to isolate enantiomerically pure this compound .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound and its intermediates?

  • 1H/13C NMR : To confirm structural integrity and stereochemistry (e.g., [α]D23 = -18° in chloroform ).
  • HRMS : For precise molecular weight validation (e.g., C22H33NNaO3+, m/z 359.5 ).
  • IR spectroscopy : To identify functional groups (e.g., carbonyl stretches in intermediates).
  • Chiral HPLC : To verify enantiomeric purity, critical for bioactivity studies .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

  • Detailed experimental documentation : Include exact molar ratios, solvent grades, and reaction timelines (e.g., 5-hour heating for TBAF-mediated steps ).
  • Validation via independent replication : Cross-check spectral data with published benchmarks (e.g., Nishiyama’s NMR assignments ).
  • Supplementary materials : Provide raw chromatograms, spectral overlays, and crystallographic data (if applicable) .

Advanced Research Questions

Q. What mechanistic insights explain the intramolecular Mannich condensation in this compound synthesis?

The Fukuyama group’s seminal work demonstrated that the Mannich cyclization (1 → 2) proceeds via:

  • Acid-base catalysis : Activation of the amine nucleophile and carbonyl electrophile .
  • Transition-state stabilization : Through hydrogen bonding or solvent effects (e.g., THF’s polarity enhances intermediate solubility ).
  • Stereochemical control : Conformational rigidity of the precursor ensures correct ring formation .
    Methodological tip: Use DFT calculations to model transition states and isotopic labeling (e.g., 13C) to track bond reorganization .

Q. How should researchers address contradictions in reported bioactivity data for this compound derivatives?

  • Meta-analysis : Compare datasets across studies, adjusting for variables like purity (>95% by HPLC), assay type (e.g., cell-based vs. enzymatic), and stereochemical consistency .
  • Dose-response reevaluation : Test compounds at multiple concentrations to identify non-linear effects .
  • Structural analogs : Synthesize and test derivatives to isolate pharmacophoric motifs responsible for activity .

Q. What strategies optimize this compound’s enantiomeric yield in large-scale syntheses?

  • Catalytic asymmetric synthesis : Employ chiral ligands (e.g., BINAP) in key steps like Claisen rearrangements .
  • Kinetic resolution : Use enzymes or chiral stationary phases in purification .
  • Process intensification : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to terminate reactions at peak yield .

Data Contradiction and Validation

Q. How to reconcile discrepancies in spectral data for this compound intermediates?

  • Cross-platform validation : Compare NMR data across instruments (e.g., 400 MHz vs. 600 MHz) to rule out artifacts .
  • Crystallographic confirmation : Resolve ambiguous NOE signals via X-ray diffraction .
  • Collaborative verification : Share samples with independent labs for blinded analysis .

Q. What statistical methods are appropriate for analyzing this compound’s structure-activity relationships (SAR)?

  • Multivariate regression : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • Machine learning : Train models on published datasets to predict novel bioactive derivatives .
  • Cluster analysis : Group compounds by scaffold similarity to identify SAR trends .

Tables: Key Data for Methodological Reference

Synthetic Step Conditions Yield Reference
TBAF-mediated deprotectionTHF, 65°C, 5 hours93%
Mannich cyclizationAcid catalysis, RT, 12 hours85%
Claisen rearrangementTriethyl orthoacetate, 100°C, 3 hours78%
Analytical Technique Key Parameter Application
Chiral HPLCEnantiomeric excess (ee > 99%)Purity validation
HRMSm/z 359.5 (C22H33NNaO3+)Molecular formula confirmation

Q. Ethical & Reporting Standards

  • Data transparency : Archive raw spectra and chromatograms in repositories like Figshare .
  • Ethical synthesis : Adhere to safety protocols for handling toxic reagents (e.g., ozonolysis precursors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lepenine
Reactant of Route 2
Lepenine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.